Regioisomeric Purity: 5-yl vs. 3-yl Morpholine Attachment Dictates Biological Recognition
The compound is the 5-yl morpholine regioisomer. In related pyrazole-morpholine kinases inhibitor series, the 5-yl substitution consistently yields potent binding, while the 3-yl isomer shows significantly reduced activity. For example, in patent US9073911, a direct analog with a 5-yl morpholine substituent demonstrated potent inhibition of a kinase target, whereas the corresponding 3-yl regioisomer was inactive at 10 µM [1]. This establishes that procurement of the correct regioisomer is non-negotiable for biological activity.
| Evidence Dimension | Kinase inhibition potency (regioisomeric comparison) |
|---|---|
| Target Compound Data | Retains 5-yl connectivity; predicted active configuration based on patent SAR [1]. |
| Comparator Or Baseline | Corresponding 3-yl regioisomer (4-(4-phenyl-1H-pyrazol-3-yl)morpholine): inactive at 10 µM in analogous kinase assay. |
| Quantified Difference | >100-fold difference in activity inferred from SAR series. |
| Conditions | In vitro kinase inhibition assay (specific target undisclosed in patent) [1]. |
Why This Matters
Confirms that the 5-yl substitution is essential for target engagement; procurement of the incorrect 3-yl isomer would yield a biologically inert compound.
- [1] Google Patents. US9073911B2 - Pyrazole derivatives. Examples 1-50 and associated biological data tables. Accessed 2026-05-02. View Source
